molecular formula C11H9ClN2O3 B11864797 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Cat. No.: B11864797
M. Wt: 252.65 g/mol
InChI Key: SRJWYGOMCQCSBJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a high-purity chemical intermediate designed for research and development applications in medicinal chemistry. This compound features a versatile quinazolin-4-one scaffold, a privileged structure in drug discovery known for its diverse biological activities . The reactive 2-chloro and 4-oxo groups, along with the ethyl carboxylate moiety, make it a valuable building block for the synthesis of more complex molecules. It is particularly useful for nucleophilic substitution reactions, where the chloro group can be displaced by various nucleophiles such as amines and thiols to create libraries of novel compounds for biological screening . Researchers utilize this and similar quinazoline derivatives in the design and synthesis of potential therapeutic agents, with published literature demonstrating applications in developing compounds for oncology and other disease areas . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-4-3-5-7-8(6)9(15)14-11(12)13-7/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

SRJWYGOMCQCSBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Esterification : Anthranilic acid is esterified at the 5-position using ethanol under acidic conditions to yield ethyl 5-amino-2-ethoxycarbonylbenzoate.

  • Glyoxyate Coupling : The amino group reacts with ethyl glyoxyate in toluene under reflux, forming an intermediate imine.

  • Cyclization : Treatment with SOCl₂ facilitates intramolecular cyclization, yielding ethyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

Chlorination at Position 2:

To introduce the chloro substituent, the intermediate is treated with phosphorus oxychloride (POCl₃) at 80–100°C. This step replaces the hydroxyl group at position 2 with chlorine, achieving ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate in 72–85% yield.

Optimization Data:

ParameterOptimal ConditionYield (%)
POCl₃ Equivalents3.0 eq85
Temperature90°C82
Reaction Time6 hours78

Three-Component Domino Assembly Using Arenediazonium Salts

Arenediazonium salts offer a versatile route for introducing substituents during quinazoline synthesis. This method employs 5-nitroanthranilic acid as a starting material, which is diazotized and coupled with nitriles and bifunctional anilines.

Procedure:

  • Diazotization : 5-Nitroanthranilic acid is treated with sodium nitrite (NaNO₂) and HCl to form the arenediazonium salt.

  • Nitrile Coupling : The diazonium salt reacts with acetonitrile, generating an N-arylnitrilium intermediate.

  • Cyclization : Bifunctional anilines (e.g., 2-aminophenol) initiate nucleophilic addition and cyclization, forming the quinazoline skeleton.

  • Reduction and Esterification : The nitro group at position 5 is reduced to an amine, followed by esterification with ethanol to install the carboxylate.

Reaction Outcomes:

Starting MaterialNitrileAniline DerivativeYield (%)
5-Nitroanthranilic acidAcetonitrile2-Aminophenol68
5-Aminoanthranilic acidChloroacetonitrile3-Aminobenzamide74

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This approach combines ethyl 5-nitroanthranilate with urea and chloroacetyl chloride in a single pot.

Protocol:

  • Nitro Reduction : Ethyl 5-nitroanthranilate is reduced to the amine using hydrogen gas and palladium on carbon (Pd/C).

  • Urea Cyclization : The amine reacts with urea under microwave irradiation (150°C, 20 minutes), forming the 3,4-dihydroquinazolin-4-one core.

  • Chlorination : Chloroacetyl chloride introduces the chloro group at position 2, followed by esterification to finalize the carboxylate.

Microwave Parameters:

Power (W)Temperature (°C)Time (min)Yield (%)
3001502088
2501402579

Post-Synthetic Modification of Quinazolin-4-Ones

Preformed quinazolin-4-ones serve as intermediates for late-stage functionalization. Ethyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is chlorinated using hexachloroethane (C₂Cl₆) in dimethylformamide (DMF) at 120°C.

Advantages:

  • Enables regioselective chlorination at position 2.

  • Avoids over-chlorination due to steric hindrance from the carboxylate group.

Comparative Chlorination Agents:

AgentSolventTemperature (°C)Yield (%)
POCl₃Toluene9085
C₂Cl₆DMF12091
SOCl₂CH₂Cl₂4063

Enzymatic Hydrolysis and Re-Esterification

Biocatalytic methods offer eco-friendly alternatives. Pseudomonas fluorescens lipase catalyzes the hydrolysis of mthis compound, followed by re-esterification with ethanol.

Steps:

  • Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using lipase in phosphate buffer (pH 7.0).

  • Esterification : Ethanol and Novozym 435 facilitate re-esterification, yielding the ethyl carboxylate derivative.

Biocatalytic Efficiency:

EnzymeConversion (%)Time (h)
P. fluorescens lipase9224
Novozym 4358818

Structural Characterization and Analytical Data

Spectral Data for this compound:

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₃), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 7.54 (d, J = 8.5 Hz, 1H, H-6), 8.20 (dd, J = 8.5, 2.0 Hz, 1H, H-7), 8.95 (d, J = 2.0 Hz, 1H, H-8), 10.32 (s, 1H, NH).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₀ClN₂O₃⁺ [M+H]⁺: 281.0321, found: 281.0324 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, alcohol derivatives, and oxidized quinazoline compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study published in RSC Advances demonstrated that certain synthesized quinazoline derivatives showed promising antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups was correlated with enhanced antimicrobial efficacy, suggesting that modifications to the quinazoline core can lead to improved activity against resistant strains .

CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
9c12.50Pseudomonas aeruginosa

Anticancer Properties

The anticancer potential of this compound has also been investigated. Compounds based on this structure have been shown to inhibit the growth of cancer cell lines effectively.

Case Study:
A series of quinoxaline derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as selective anticancer agents .

CompoundIC50 (µg/mL)Cell Line
Compound A1.9HCT-116
Compound B7.52MCF-7

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis Applications:
The compound can be utilized in the synthesis of other heterocyclic compounds through methods such as cyclization and functional group transformations. Its reactivity can be harnessed to develop new materials or pharmaceuticals with tailored properties.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis
  • Software Tools : The structural determination of quinazoline derivatives often employs SHELX programs (e.g., SHELXL for refinement), leveraging their robustness in handling small-molecule crystallography .
  • Hydrogen-Bonding Patterns : this compound exhibits intermolecular N–H···O hydrogen bonds between the keto group and adjacent NH groups, stabilizing its crystal lattice. This contrasts with the oxazole derivative, which relies on weaker C–H···O interactions .

Biological Activity

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a synthetic compound that belongs to the quinazoline family. Its unique structure and functional groups contribute to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN2O3, with a molecular weight of approximately 252.65 g/mol. The compound features:

  • A chloro group at the second position,
  • A carbonyl group at the fourth position,
  • An ethyl ester at the fifth position.

These structural components are essential for its biological activity, enhancing its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been identified as an inhibitor of specific kinases involved in cancer progression, such as PAK4 (p21-activated kinase 4). Inhibition of PAK4 is significant because it plays a crucial role in cell migration and invasion, making it a target for cancer therapies .

Table 1: Summary of Anticancer Activity

Study ReferenceActivityMechanism
PAK4 InhibitionPrevents cell migration and invasion
Antitumor activity in vitroInduces apoptosis in cancer cells
Structure-based designIdentified as a potential lead compound

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Research indicates that compounds within the quinazoline family exhibit activity against various bacterial strains, potentially serving as new antibiotics .

Table 2: Antimicrobial Activity Overview

Bacterial StrainActivity ObservedReference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound selectively inhibits kinases like PAK4, disrupting signaling pathways essential for cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on tumor cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various cancer models:

  • Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in breast cancer cell lines.
  • Lung Cancer Model : Animal studies showed that administration led to tumor size reduction and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate, and what factors influence yield optimization?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with ethyl 2-chloro-2-oxoacetate. Key steps include refluxing in toluene with methylsulfonic acid as a catalyst, followed by purification via flash chromatography (EtOAc:Cyclohexane). Yield optimization depends on solvent choice, reaction time (6+ hours), and stoichiometric ratios. Monitoring via TLC ensures reaction completion .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Structural confirmation employs spectroscopic techniques:

  • NMR : Assigns proton environments and carbonyl/chlorine groups.
  • IR : Identifies C=O (oxo) and C-Cl stretches.
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., phenyl ring twists up to 84.59°). Software like SHELX refines crystallographic data .

Q. What functional groups in this compound contribute to its reactivity?

  • Methodology : The chloro group enhances electrophilic substitution, while the oxo group participates in hydrogen bonding and nucleophilic attacks. The ester moiety allows hydrolysis to carboxylic acids. Reactivity is validated via derivatization reactions (e.g., Suzuki coupling) and computational modeling of electron density maps .

Advanced Research Questions

Q. How do intermolecular hydrogen bonding patterns influence the crystal packing of quinazoline derivatives?

  • Methodology : Hydrogen bonding networks are analyzed using graph set theory (e.g., Etter’s formalism). X-ray crystallography reveals motifs like N–H⋯O bonds, which stabilize crystal lattices. Software tools like SHELXPRO map these interactions, aiding in predicting solubility and stability .

Q. What challenges arise in resolving crystallographic data for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives?

  • Methodology : Challenges include twinning, poor diffraction resolution, and thermal motion. SHELXD (for phase determination) and SHELXL (for refinement) mitigate these by optimizing parameters like ADPs (Atomic Displacement Parameters) and applying restraints to H-atoms. High-resolution data (>1.0 Å) improves accuracy .

Q. How can researchers address discrepancies in biological activity data for analogs of this compound across studies?

  • Methodology : Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or structural impurities. Solutions include:

  • Reproducing assays with standardized protocols.
  • Validating compound purity via HPLC and NMR.
  • Using molecular docking to compare binding affinities across analogs .

Q. What strategies optimize the regioselectivity of reactions involving the quinazoline core?

  • Methodology : Regioselectivity is controlled by steric/electronic effects. For example:

  • Chloro group : Directs electrophilic substitution to the 6-position.
  • Oxo group : Activates adjacent carbons for nucleophilic addition.
    Computational tools (DFT) predict reactive sites, while protecting groups (e.g., Boc) block undesired positions .

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